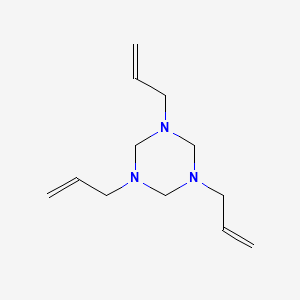

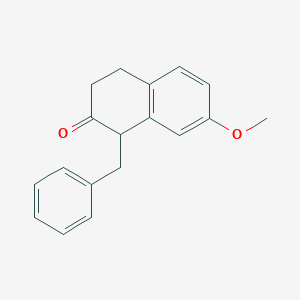

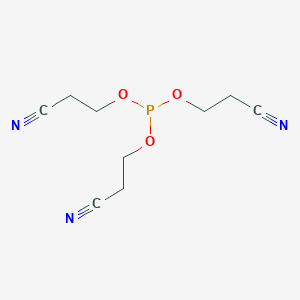

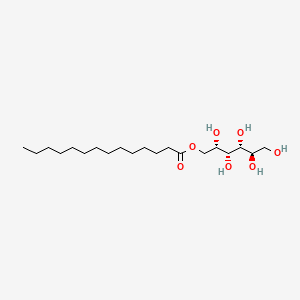

![molecular formula C12H6Cl2N2 B3189036 2,3-Dichlorobenzo[f]quinoxaline CAS No. 26907-93-7](/img/structure/B3189036.png)

2,3-Dichlorobenzo[f]quinoxaline

Übersicht

Beschreibung

2,3-Dichlorobenzo[f]quinoxaline is a derivative of quinoxaline . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is mainly of academic interest, but its derivatives are used in various fields .

Synthesis Analysis

Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dichlorobenzo[f]quinoxaline are not mentioned in the search results, quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Cerebral Ischemia

2,3-Dichlorobenzo[f]quinoxaline derivatives, like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[F]quinoxaline (NBQX), have shown potential in neuroprotection, specifically in cerebral ischemia. NBQX is an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor and has been found to protect against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Chemistry and Synthesis

2,3-Dichlorobenzo[f]quinoxaline has been a subject of interest in the field of synthetic chemistry. Research includes the study of regioselective nucleophilic substitution reactions of 1,3-Dichlorobenzo[f]quinoline, which have implications for the synthesis of various chemical compounds (Ismail & Abass, 2001).

Antimicrobial Activity

Compounds synthesized from 2,3-dichloroquinoxaline, including various sulfur and nitrogen nucleophiles, have displayed significant antimicrobial activity. These compounds have been tested against bacterial and fungal strains, with certain compounds showing broad antimicrobial spectrum (El-Atawy et al., 2019).

Polymer Science

2,3-Dichlorobenzo[f]quinoxaline is also utilized in polymer science. A study demonstrated the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units using a monomer derived from 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline. This research has implications for developing materials with unique properties (Baek et al., 2006).

Biological Activity and DNA Interactions

2,3-Bifunctionalized quinoxalines have been synthesized and evaluated for their interactions with DNA and potential anticancer, anti-tuberculosis, and antifungal activities. These studies are crucial for understanding the biological effects of quinoxaline derivatives and their potential therapeutic applications (Waring et al., 2002).

Synthesis of New Quinoxaline Derivatives

Research also includes the synthesis of new quinoxaline derivatives, such as the solid-phase synthesis using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. This method offers efficient ways to create novel compounds with potential applications in various fields (Jeon et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antitubercular, antiviral, and anticancer activities . Therefore, they have attracted much attention in pharmaceuticals and medicinal chemistry . Future research may focus on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Eigenschaften

IUPAC Name |

2,3-dichlorobenzo[f]quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHNRZDVWVUUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

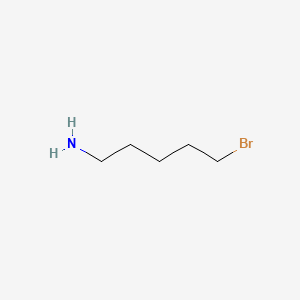

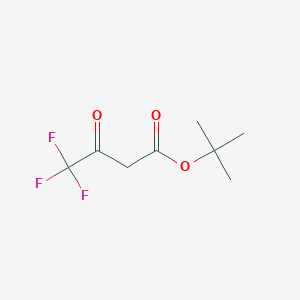

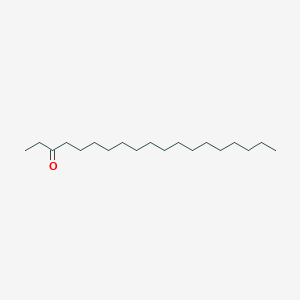

![Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-](/img/structure/B3188957.png)